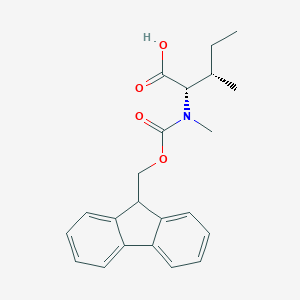

Fmoc-N-Me-Ile-OH

概要

説明

Fmoc-N-Me-Ile-OH: , also known as fluorenylmethyloxycarbonyl-N-methyl-L-isoleucine, is a derivative of the amino acid isoleucine. It is commonly used in the field of peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). The fluorenylmethyloxycarbonyl group serves as a protecting group for the amino group, allowing for the sequential addition of amino acids to form peptides.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of fluorenylmethyloxycarbonyl-N-methyl-L-isoleucine typically involves the protection of the amino group of N-methyl-L-isoleucine with the fluorenylmethyloxycarbonyl group. This can be achieved using fluorenylmethyloxycarbonyl chloride or fluorenylmethyloxycarbonyl succinimidyl carbonate under basic conditions . The reaction is usually carried out in an organic solvent such as dimethylformamide or dichloromethane.

Industrial Production Methods: In industrial settings, the synthesis of fluorenylmethyloxycarbonyl-N-methyl-L-isoleucine may involve the use of automated peptide synthesizers. These machines facilitate the repetitive cycles of deprotection and coupling required for peptide synthesis. The use of solid-phase synthesis techniques allows for the efficient production of large quantities of peptides with high purity .

化学反応の分析

Key Steps

- N-Methylation :

- Fmoc Protection :

Reaction Table

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| N-Methylation | Dimethyl sulfate, NaHCO₃, RT, 24 hr | 88% | |

| Fmoc Protection | Fmoc-Cl, DIPEA, DMF, 0°C → RT, 6 hr | 92% |

Peptide Coupling Reactions

This compound is widely used in solid-phase peptide synthesis (SPPS) via Fmoc/t-Bu strategies:

Mechanism

- Deprotection : The Fmoc group is removed with 20–50% piperidine in DMF (5–30 min), exposing the α-amine for coupling .

- Activation : Carboxylate activation via reagents like PyBOP, HOBt, or HATU in the presence of DIPEA .

- Coupling : Forms peptide bonds with N-terminal amines of growing chains (reaction time: 30–120 min) .

Coupling Efficiency

- N-methylation reduces steric hindrance compared to non-methylated analogs, improving coupling yields in constrained sequences .

- Typical coupling efficiency: 85–95% in standard SPPS protocols .

Common Issues

- Incomplete Deprotection : Residual Fmoc groups may persist if piperidine treatment is insufficient .

- Racemization : Minimal (<1%) due to the steric protection by the N-methyl group .

- Side-Chain Interactions : The methyl group may alter peptide folding, requiring optimized solvent systems (e.g., DMF/DCM mixtures) .

Optimization Strategies

| Issue | Solution | Reference |

|---|---|---|

| Incomplete coupling | Double coupling with HATU/DIPEA | |

| Solubility challenges | Use DMF/DCM (1:1) or NMP |

Case Studies

- Cyclosporin Analogs : Incorporation improves metabolic stability and membrane permeability .

- Antimicrobial Peptides : N-methylation reduces proteolytic degradation while maintaining activity .

Comparative Table: N-Methylated vs. Standard Amino Acids

| Property | This compound | Fmoc-Ile-OH |

|---|---|---|

| Coupling Efficiency | 85–95% | 90–98% |

| Proteolytic Stability | High | Moderate |

| Solubility in DMF | High | High |

| Cost | $78–110/g | $45–65/g |

| Reference |

Degradation and Stability

- Acid Stability : Stable in TFA (used for resin cleavage) but sensitive to prolonged exposure .

- Storage : Stable at −20°C under inert gas for >2 years; avoid moisture .

Innovative Synthetic Protocols

Recent advances include reusable 2-CTC resin for scalable synthesis, reducing waste and cost .

科学的研究の応用

Applications in Peptide Synthesis

1. Peptide Bond Formation:

Fmoc-N-Methyl-Isoleucine serves as a building block in solid-phase peptide synthesis (SPPS). The Fmoc group allows for selective deprotection under basic conditions, facilitating the formation of peptide bonds while protecting the amine from unwanted reactions. This characteristic is crucial for synthesizing complex peptides with precise sequences .

2. Modulating Protein Interactions:

Incorporating Fmoc-N-Methyl-Isoleucine into peptide sequences can influence protein folding and stability. Research has shown that N-methylation can enhance binding affinities and specificity towards biological targets, making it valuable for studying protein-protein interactions and enzyme activities .

3. Development of Therapeutic Agents:

This compound has been investigated for its potential to inhibit various biological pathways, including those related to malaria parasite invasion. The N-methyl substitution increases the selectivity and efficacy of peptide inhibitors, which are being explored as novel therapeutic agents .

Case Study 1: Protein-Protein Interaction Studies

A study utilized Fmoc-N-Methyl-Isoleucine to investigate specific protein interactions using nuclear magnetic resonance spectroscopy. By incorporating this modified amino acid into proteins, researchers were able to elucidate binding dynamics that are crucial for understanding cellular processes. The findings indicated that N-methylation significantly altered interaction profiles, providing insights into potential drug design.

Case Study 2: Peptide Inhibitors Against Malaria

Research focused on synthesizing peptides containing Fmoc-N-Methyl-Isoleucine to evaluate their effectiveness as inhibitors against malaria parasites. The modified peptides exhibited enhanced binding affinity towards target proteins involved in the invasion process, demonstrating the compound's potential in developing new anti-malarial therapies .

作用機序

The primary function of fluorenylmethyloxycarbonyl-N-methyl-L-isoleucine is to serve as a protected amino acid in peptide synthesis. The fluorenylmethyloxycarbonyl group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the sequential addition of amino acids to form the desired peptide .

類似化合物との比較

Fluorenylmethyloxycarbonyl-N-methyl-L-isoleucine is similar to other fluorenylmethyloxycarbonyl-protected amino acids, such as:

- Fluorenylmethyloxycarbonyl-N-methyl-L-alanine

- Fluorenylmethyloxycarbonyl-N-methyl-L-leucine

- Fluorenylmethyloxycarbonyl-N-methyl-L-valine

Uniqueness: The uniqueness of fluorenylmethyloxycarbonyl-N-methyl-L-isoleucine lies in its specific side chain and stereochemistry, which can influence the properties and biological activity of the resulting peptides .

生物活性

Fmoc-N-Methyl-Isoleucine (Fmoc-N-Me-Ile-OH) is a modified amino acid that plays a significant role in peptide synthesis and biological research. This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the nitrogen of the N-methyl isoleucine side chain. The N-methylation enhances its biological activity, particularly in the development of peptide inhibitors and probes for studying protein interactions.

- Molecular Formula : C₁₈H₁₉NO₄

- Molecular Weight : Approximately 367.44 g/mol

- Density : 1.2 g/cm³

- Melting Point : 113-116°C

- LogP : 5.44

Synthesis Techniques

The synthesis of this compound typically involves solid-phase peptide synthesis (SPPS) methods. Recent advancements have introduced techniques such as the use of 2-chlorotrityl chloride (2-CTC) resin for improved efficiency and yield during the methylation process. This method allows for the temporary protection of carboxylic groups, facilitating the incorporation of N-methylated amino acids into peptides without racemization, thus preserving their biological activity .

Applications in Peptide Synthesis

- Peptide Inhibitors : this compound is utilized in the design of peptide inhibitors targeting various biological pathways, including those involved in malaria parasite invasion. The N-methyl substitution enhances binding affinity and selectivity towards biological targets, making it a critical component in drug discovery .

- Protein-Protein Interactions : The compound serves as a probe to study protein-protein interactions, allowing researchers to investigate how specific regions of proteins contribute to binding dynamics. This is crucial for understanding cellular processes and developing therapeutic agents .

- Stability and Conformation Studies : The presence of the methyl group on the N-terminal amine influences peptide folding and stability, which can be leveraged to study the effects of N-methylation on protein conformation and function .

Inhibition Studies

Research indicates that this compound derivatives exhibit significant biological activity as inhibitors in various assays:

- Malaria Invasion : A study highlighted that peptides incorporating this compound were effective in inhibiting the invasion of malaria parasites into host cells, demonstrating its potential as a therapeutic agent against malaria .

- Opioid Activity : Investigations into cyclic enkephalin analogues have shown that modifications with N-methylated amino acids like this compound can enhance μ-opioid receptor activity, suggesting its role in pain management therapies .

Case Studies

特性

IUPAC Name |

(2S,3S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO4/c1-4-14(2)20(21(24)25)23(3)22(26)27-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,14,19-20H,4,13H2,1-3H3,(H,24,25)/t14-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQIOLCJHRZWOLS-XOBRGWDASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70572729 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N-methyl-L-isoleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70572729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138775-22-1 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N-methyl-L-isoleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70572729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。